molecular formula C23H30ClN3O3 B13132820 Carbamic acid, (5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride CAS No. 105774-15-0

Carbamic acid, (5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride

Cat. No.: B13132820
CAS No.: 105774-15-0
M. Wt: 432.0 g/mol
InChI Key: MWOKEVBJKQEJCZ-UHFFFAOYSA-N
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Description

Carbamic acid, (5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dibenzazepine core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the dibenzazepine core, followed by the introduction of the diethylaminoacetyl group. The final step involves the esterification of the carbamic acid with ethyl alcohol under acidic conditions to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large reactors with continuous monitoring to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Carbamic acid, (5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbamic acid, (5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. The pathways involved may include neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (10,11-dihydro-5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, methyl ester
  • Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester

Uniqueness

Carbamic acid, (5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is unique due to its specific diethylaminoacetyl group, which imparts distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

105774-15-0

Molecular Formula

C23H30ClN3O3

Molecular Weight

432.0 g/mol

IUPAC Name

ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C23H29N3O3.ClH/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3;/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28);1H

InChI Key

MWOKEVBJKQEJCZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC.Cl

Origin of Product

United States

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